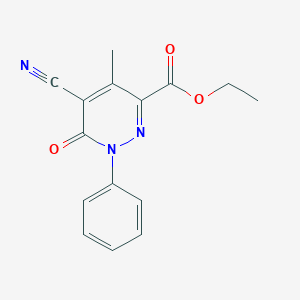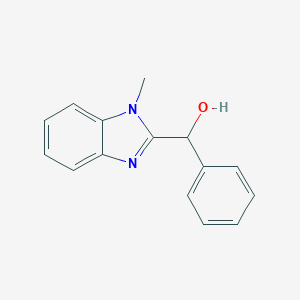![molecular formula C18H17N3O4S B364232 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 313403-97-3](/img/structure/B364232.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
A study demonstrated that benzothiazole derivatives offer significant corrosion inhibition efficiency for carbon steel in a 1 M HCl solution. These inhibitors, through both physical and chemical adsorption mechanisms, provide enhanced stability and higher efficiency compared to previously reported inhibitors from the benzothiazole family (Hu et al., 2016).
Antimicrobial Activity
Research on benzothiazole derivatives has shown good to moderate antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. No significant activity was observed against fungal species tested in the study (Chavan & Pai, 2007).
Anticancer Activity
Several 4-thiazolidinones containing a benzothiazole moiety have been screened for antitumor activity. Some compounds demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The study highlighted the potential of these compounds as leads for anticancer drug development (Havrylyuk et al., 2010).
Anticonvulsant Screening
The anticonvulsant activities of certain N-(substituted)-4-aminobenzamides were explored, showing potential against pentylenetetrazole-induced seizures in rats. These findings support further investigation into the therapeutic potential of these compounds for epilepsy and seizure disorders (Afolabi & Okolie, 2013).
Synthetic Methodologies
Research into the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles has opened up new avenues for the preparation of these compounds. Such methodologies are crucial for the rapid synthesis of heterocyclic compounds with potential biological activities (Darweesh et al., 2016).
Propriétés
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-10(22)19-12-5-6-13-16(9-12)26-18(20-13)21-17(23)11-4-7-14(24-2)15(8-11)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLMYRMAHJMTPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B364161.png)
![N-[4-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B364166.png)

![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B364169.png)
![N-{4-[4-(propan-2-yl)benzamido]phenyl}furan-2-carboxamide](/img/structure/B364191.png)

![3-chloro-4-methoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B364200.png)
![Methyl 2-[(3,4-dimethoxybenzoyl)carbamothioylamino]benzoate](/img/structure/B364223.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide](/img/structure/B364229.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B364230.png)
![N-[(2-propyltetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B364234.png)
![N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}isonicotinamide](/img/structure/B364235.png)